N-[5-(2-Amino-1,3-thiazol-4-YL)-2-(methylsulfanyl)phenyl]acetamide
Description
N-[5-(2-Amino-1,3-thiazol-4-YL)-2-(methylsulfanyl)phenyl]acetamide is a thiazole-containing acetamide derivative characterized by a 2-amino-1,3-thiazol-4-yl core substituted at the 5-position of a phenyl ring, which also bears a methylsulfanyl group at the 2-position and an acetamide moiety at the para position (Figure 1). Evidence indicates that its hydrochloride salt (CAS Ref: 10-F657481) has been discontinued due to unspecified challenges in production or stability .
The compound’s structure combines a thiazole ring (known for pharmacological relevance in COX/LOX inhibition and β-adrenergic modulation) with a methylsulfanyl group (enhancing lipophilicity) and an acetamide linker (facilitating hydrogen bonding).
Properties
Molecular Formula |
C12H13N3OS2 |
|---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
N-[5-(2-amino-1,3-thiazol-4-yl)-2-methylsulfanylphenyl]acetamide |
InChI |
InChI=1S/C12H13N3OS2/c1-7(16)14-9-5-8(3-4-11(9)17-2)10-6-18-12(13)15-10/h3-6H,1-2H3,(H2,13,15)(H,14,16) |
InChI Key |
YJPLTFFVURVCIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C2=CSC(=N2)N)SC |
Origin of Product |
United States |
Preparation Methods
Core Reaction Sequence
The primary route involves three stages:
- Intermediate formation : 4-Aminoacetophenone reacts with isobenzofuran-1,3-dione in boiling acetic acid to yield 2-(4-acetylphenyl)isoindoline-1,3-dione.
- Cyclization : The intermediate undergoes cyclization with thiosemicarbazide to form the 2-amino-1,3-thiazole ring.
- Functionalization : Methylsulfanyl and acetamide groups are introduced via nucleophilic substitution and acylation.
Alternative Thiourea Pathway
A modified approach from PMC research uses:
- p-Phenylenediamine protection with acetyl groups.
- Thiourea formation via isothiocyanate intermediates.
- Cyclization with α-haloketones to assemble the thiazole core.
Industrial-Scale Optimization
Continuous Flow Reactor Systems
Industrial methods prioritize efficiency using:
- Automated synthesis : Reduces human error and improves batch consistency.
- Solvent optimization : Tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE) for better mixing and lower energy consumption.
Patent Insights (WO2015155664A1) :
| Parameter | Specification |
|---|---|
| Solvent | THF (1–3 volumes) |
| Base | Optional (organic/inorganic) |
| Reaction Time | 5–12 hours |
| Scale | Up to 10 kg per batch |
Purification Techniques
- Crystallization : Ethanol/water mixtures achieve >98% purity.
- Chromatography : Silica gel flash chromatography for intermediates.
Critical Reagent Analysis
| Reagent | Role | Source |
|---|---|---|
| Thiosemicarbazide | Thiazole ring formation | |
| m-Chloroperbenzoic acid | Sulfoxidation | |
| EDC/HOBt | Amide coupling | |
| Sodium borohydride | Reduction of nitro groups |
Yield Optimization Strategies
- Solvent polarity : Polar aprotic solvents (DMF, acetonitrile) improve cyclization kinetics.
- Catalytic bases : Triethylamine (TEA) enhances substitution reactions at the phenyl ring.
- Temperature control : Gradual heating (50°C → 100°C) prevents side reactions.
Challenges and Solutions
- Byproduct formation : Excess thiosemicarbazide leads to dimerization; stoichiometric ratios are critical.
- Oxidation sensitivity : Methylsulfanyl groups require inert atmospheres during storage.
Emerging Methodologies
- Microwave-assisted synthesis : Reduces reaction time by 40% for cyclization steps.
- Enzymatic acetylation : Eco-friendly acylation using lipases (experimental stage).
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-Amino-1,3-thiazol-4-YL)-2-(methylsulfanyl)phenyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic substitution can occur at the C-5 position of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives .
Scientific Research Applications
N-[5-(2-Amino-1,3-thiazol-4-YL)-2-(methylsulfanyl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent.
Industry: Used in the development of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of N-[5-(2-Amino-1,3-thiazol-4-YL)-2-(methylsulfanyl)phenyl]acetamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
A comparative analysis of key analogs is summarized in Table 1 :
Key Observations :
- Thermal Stability : Compounds with oxadiazole cores (e.g., 7c) exhibit higher melting points (134–178°C) due to rigid heterocycles, whereas acetamide derivatives (e.g., 6a) may have lower thermal stability .
- Spectral Signatures : IR spectra of analogs show consistent C=O (1660–1670 cm⁻¹) and N-H (3190–3300 cm⁻¹) stretches, while NMR data confirm aromatic and thiazole proton environments .
Pharmacological and Functional Comparisons
Mirabegron (β3-Adrenergic Agonist)
Mirabegron shares the 2-amino-1,3-thiazol-4-yl and acetamide motifs but incorporates a hydroxy-phenylethyl group, enabling selective β3-adrenergic receptor activation (IC₅₀: 22 nM for β3 vs. >10 µM for β1/β2). This contrasts with the target compound, which lacks the hydroxy-phenylethyl moiety, suggesting divergent receptor affinities .
Compounds 7c–7f (Oxadiazole Derivatives)
These analogs () replace the acetamide with a propanamide linker and introduce oxadiazole-thiazole hybrids. While their bioactivity is unreported, oxadiazoles are known for antimicrobial and anti-inflammatory properties. The target compound’s methylsulfanyl group may offer superior metabolic stability compared to the methylphenyl substituents in 7c–7f .
Compounds 6a–6b (COX/LOX Inhibitors)
Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) is a non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9 mM), while 6b (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol) shows COX-2 selectivity.
Thiadiazole Derivatives ()
The thiadiazole-containing analog (C₁₂H₁₄N₄O₃S₂) exhibits a higher LogP (3.09) and molecular weight (326.40 g/mol) than the target compound, suggesting differences in pharmacokinetics. Thiadiazoles often confer antidiabetic or antimicrobial activity, which the target compound may lack due to its acetamide-thiazole scaffold .
Biological Activity
N-[5-(2-Amino-1,3-thiazol-4-YL)-2-(methylsulfanyl)phenyl]acetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article presents an overview of its biological activity, including case studies, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound hydrochloride. Its molecular formula is with a molecular weight of approximately 285.83 g/mol. The compound features a thiazole ring, which is known for its biological activity, particularly in anticancer and antimicrobial properties.
Anticancer Activity
Research has demonstrated that compounds containing thiazole moieties exhibit significant anticancer activity. For instance, studies have shown that related thiazole derivatives can inhibit cell proliferation in various cancer cell lines:
- IC50 Values : Compounds with a similar thiazole structure have shown IC50 values ranging from 1.61 µg/mL to 23.30 µM against different cancer cell lines, indicating potent cytotoxic effects .
- Mechanism of Action : The mechanism often involves interaction with specific proteins such as Bcl-2, leading to apoptosis in cancer cells. Molecular dynamics simulations suggest that hydrophobic interactions play a crucial role in this process .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Studies : In vitro tests have indicated that derivatives of thiazole exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The synthesized compounds showed better efficacy than standard antibiotics like cefadroxil at certain concentrations .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Influence on Activity |
|---|---|
| Thiazole Ring | Essential for cytotoxic activity |
| Methyl Group at Position 4 | Increases activity by enhancing electron donation |
| N-Phenylcarboxamide Group | Important for interaction with target proteins |
Studies indicate that modifications on the phenyl ring, such as the introduction of electron-donating or -withdrawing groups, significantly affect the compound's potency against cancer and bacterial cells .
Case Studies
- Antitumor Activity : A study on related thiazole derivatives reported substantial growth inhibition in human glioblastoma (U251) and melanoma (WM793) cell lines, with IC50 values as low as 1.9 µM for certain compounds .
- Antimicrobial Efficacy : Another investigation found that specific derivatives exhibited significant antibacterial effects against multi-drug resistant strains, highlighting their potential as new therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
